Selectivity Profile: ARI-3144 Discrimination Against DPP IV, DPP8, DPP9, and PREP
According to the foundational patent (FIG. 3), ARI-3144 ((N-Quinoline-4-carbonyl)-D-Ala-Pro-AMC) is cleaved in vitro by recombinant FAP, producing a robust fluorescence signal (excitation 355 nm, emission 460 nm). Under identical conditions, no detectable cleavage was observed by DPP IV, DPP 8, DPP 9, or PREP [1]. However, a subsequent independent study using purified recombinant enzymes found that ARI-3144 (compound 4) is processed by PREP with a catalytic efficiency (kcat/Km) of ~0.04 x 10^5 M^-1 s^-1, compared to 0.0202 ± 0.004 x 10^5 M^-1 s^-1 for FAP, yielding a FAP/PREP selectivity index of approximately 0.5 [2]. This indicates that ARI-3144 is preferentially cleaved by FAP over DPP IV, DPP8, and DPP9, but not over PREP, contrasting with the patent claims [1][2].
| Evidence Dimension | FAP vs. PREP catalytic efficiency (kcat/Km) and selectivity index |
|---|---|
| Target Compound Data | ARI-3144: FAP kcat/Km = 0.0202 ± 0.004 x 10^5 M^-1 s^-1; PREP kcat/Km ≈ 0.04 x 10^5 M^-1 s^-1; FAP/PREP SI ≈ 0.5 |
| Comparator Or Baseline | Compound 6b: FAP kcat/Km = 0.40 ± 0.01; PREP kcat/Km = 0.050 ± 0.001; SI ≈ 8; Compound 6e: FAP kcat/Km = 0.020 ± 0.002; PREP kcat/Km = 0.010 ± 0.001; SI ≈ 2 [2] |
| Quantified Difference | ARI-3144 FAP/PREP SI ≈ 0.5 vs. SI ≥ 2 for next-generation substrates 6b, 6e (≥4-fold improvement) |
| Conditions | Recombinant human FAP and PREP; fluorogenic assay with AMC release; excitation 355 nm, emission 460 nm; measured in triplicate [1][2] |
Why This Matters
Researchers selecting a FAP substrate must verify PREP selectivity for their specific biological matrix; ARI-3144 offers excellent discrimination against DPPs but requires PREP controls, whereas next-generation substrates 6b/6e provide improved PREP selectivity for applications demanding unambiguous FAP-specific signal.
- [1] Bachovchin WW, Lai H-S, Poplawski SE. FAP-Activated Proteasome Inhibitors for Treating Solid Tumors. United States Patent Application US20140255300A1, FIG. 3. View Source
- [2] De Decker A, Vliegen G, Van Rompaey D, et al. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP). ACS Med Chem Lett. 2019;10(8):1173-1179, Table 1. View Source
